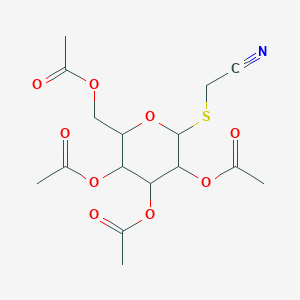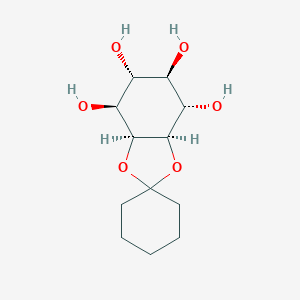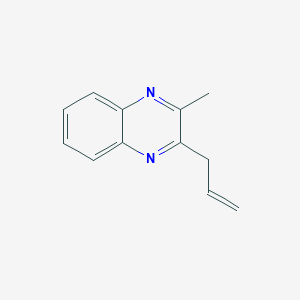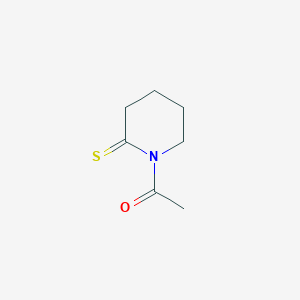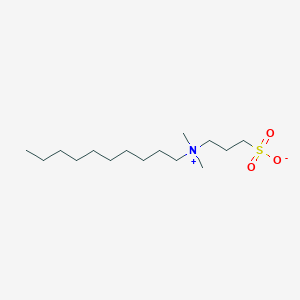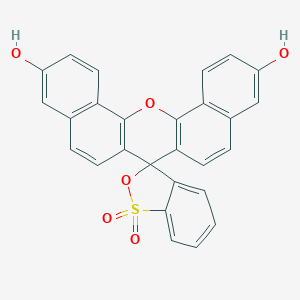
Vita blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vita blue is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Vita blue has been studied extensively for its potential applications in various fields. In the field of photodynamic therapy, it has been shown to have a high affinity for cancer cells, making it a promising candidate for targeted cancer treatment. In addition, Vita blue has been studied for its potential applications in the field of solar energy, as it exhibits excellent light-harvesting properties.
Wirkmechanismus
The mechanism of action of Vita blue is based on its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it an effective photosensitizer for photodynamic therapy. In addition, Vita blue has been shown to exhibit excellent electron transfer properties, making it a promising candidate for use in solar energy devices.
Biochemical and Physiological Effects
Vita blue has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for use in various applications. In addition, it has been shown to exhibit excellent stability under various conditions, making it a reliable compound for use in research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Vita blue is its unique properties, which make it a promising candidate for various applications. However, one of the limitations of working with Vita blue is its complex synthesis method, which can be time-consuming and challenging.
Zukünftige Richtungen
There are several future directions for research on Vita blue. One potential application is in the field of targeted drug delivery, where Vita blue could be used as a photosensitizer to target specific cells. In addition, further research could be conducted to optimize the synthesis method of Vita blue, making it more accessible for use in various applications. Finally, research could be conducted to explore the potential applications of Vita blue in other fields, such as catalysis and sensing.
Conclusion
In conclusion, Vita blue is a promising compound that exhibits unique properties and potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of research for scientists. With further research, Vita blue could have significant implications for targeted cancer treatment, solar energy, and other fields.
Synthesemethoden
Vita blue is synthesized through a complex process involving the reaction of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin with copper ions. The resulting compound is a blue-colored complex that exhibits unique properties.
Eigenschaften
CAS-Nummer |
122079-36-1 |
|---|---|
Produktname |
Vita blue |
Molekularformel |
C27H16O6S |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7',19'-diol |
InChI |
InChI=1S/C27H16O6S/c28-17-7-9-19-15(13-17)5-11-22-25(19)32-26-20-10-8-18(29)14-16(20)6-12-23(26)27(22)21-3-1-2-4-24(21)34(30,31)33-27/h1-14,28-29H |
InChI-Schlüssel |
GNJZTWSDPQEIRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O |
Synonyme |
Vita Blue |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



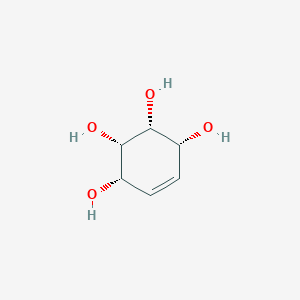
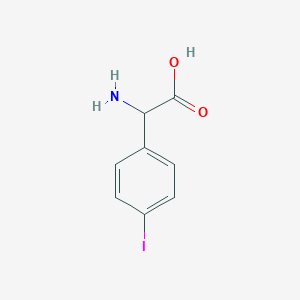

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
